2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester
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Overview
Description
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester is a chemical compound with the molecular formula C28H24O10 and a molecular weight of 520.14 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its role as an intermediate in the synthesis of various glucuronide derivatives, which are important in drug development and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester typically involves the esterification of D-glucuronic acid derivatives with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzoyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) are used for substitution reactions.
Major Products Formed
Scientific Research Applications
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester involves its hydrolysis to release D-glucuronic acid and benzoyl alcohol . D-glucuronic acid can then participate in various biochemical pathways, including conjugation reactions that enhance the solubility and excretion of xenobiotics . The benzoyl groups can also interact with specific molecular targets, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester: Another glucuronide derivative used in similar research applications.
Acetobromo-α-D-glucuronic acid methyl ester: Utilized in the synthesis of glucuronide derivatives and has similar chemical properties.
Uniqueness
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester is unique due to its specific benzoyl protecting groups, which provide distinct chemical reactivity and stability compared to other glucuronide derivatives . This makes it particularly useful in certain synthetic and research applications where these properties are advantageous .
Biological Activity
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester is a modified oligosaccharide characterized by its three benzoyl groups attached to the hydroxyl groups of D-glucuronic acid. This structural modification enhances its stability and solubility in organic solvents, making it a significant compound in drug metabolism and detoxification pathways. The compound's molecular formula is C28H24O10, with a molecular weight of 520.14 g/mol.
The unique structure of this compound allows for various chemical reactions:
- Hydrolysis : The methyl ester can be hydrolyzed under acidic or basic conditions, releasing D-glucuronic acid and benzoyl alcohol.
- Transesterification : This compound can react with other alcohols to form different ester derivatives.
- Deprotection : The benzoyl groups can be selectively removed to reveal the hydroxyl groups of the glucuronide core.
Role in Drug Metabolism
One of the primary biological activities of this compound is its involvement in glucuronidation, a critical phase II metabolic process. This process conjugates drugs and endogenous compounds with glucuronic acid to enhance their solubility and facilitate excretion. The tri-benzoyl substitution increases lipophilicity, influencing absorption and distribution in biological systems.
Detoxification Pathways
Glucuronides play a vital role in detoxifying xenobiotics and endogenous compounds. The compound's ability to undergo glucuronidation allows it to participate in metabolic pathways that eliminate harmful substances from the body.
Case Studies and Research Findings
- Glucuronidation of Drugs :
- Enzyme Modulation :
- Research indicated that compounds similar to this compound could modulate enzyme activity related to glucuronidation. This modulation impacts the pharmacodynamics of drugs by altering their metabolism rates.
Comparative Analysis of Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,3,4-Tri-O-benzyl-D-glucuronide methyl ester | Contains benzyl groups instead of benzoyl | Increased hydrophilicity; different metabolic pathways |
2-O-benzoyl-D-glucuronic Acid | Only one benzoyl group | Less sterically hindered; simpler metabolic interactions |
2,3-Di-O-benzoyl-D-glucuronic Acid | Two benzoyl groups | Intermediate polarity; distinct enzymatic behavior |
2',3',4'-Tri-O-benzyl Propofol-d17 Beta-D-Glucuronide Methyl Ester | Similar protective groups but different base structure | Potentially different pharmacological effects due to propofol structure |
Properties
Molecular Formula |
C28H24O10 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3/t20-,21-,22-,23+,28-/m0/s1 |
InChI Key |
QGJKDUIQLRJYBH-RBKSQOMQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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